4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzimidazole core, which is a common pharmacophore in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally involve large-scale condensation reactions, often using automated systems to ensure consistency and efficiency . The use of high-purity reagents and controlled reaction environments is crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can inhibit certain enzymes, leading to the disruption of biological pathways . For example, it may inhibit microsomal prostaglandin E synthase-1 (mPGES-1), reducing the synthesis of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: These compounds share the benzimidazole core and exhibit similar biological activities.
Imidazole Derivatives: Imidazole-containing compounds also show a wide range of biological activities and are structurally related to benzimidazoles.
Uniqueness
4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a cyano and methoxybenzoate group makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-16-12-23-24(13-17(16)2)29-25(28-23)20(15-27)14-18-4-8-22(9-5-18)32-26(30)19-6-10-21(31-3)11-7-19/h4-14H,1-3H3,(H,28,29)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMFMUPGAUUDM-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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